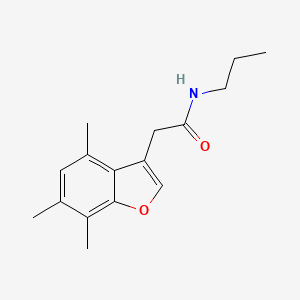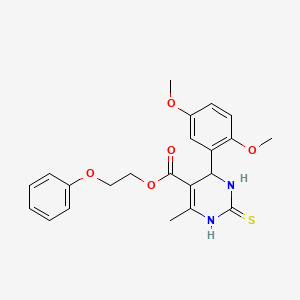
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as PTBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PTBA belongs to the class of benzofuran derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is the process by which cells generate energy. Cancer cells rely heavily on glycolysis to produce energy, and PKM2 is overexpressed in many cancer cells. By inhibiting PKM2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide disrupts the energy production process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been found to exhibit anti-inflammatory and anti-viral effects. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide reduces inflammation in the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
Orientations Futures
Future research on N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide should focus on its potential as a cancer therapeutic agent. Studies should investigate its safety and efficacy in vivo and determine the optimal dosage and administration route. Additionally, studies should investigate the potential of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide as a combination therapy with other anti-cancer agents. Further research is also needed to explore the anti-inflammatory and anti-viral properties of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its potential therapeutic applications in these areas.
Conclusion:
In conclusion, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, or N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, is a synthetic compound with promising potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for cancer therapy and other applications. Further research is needed to explore its safety and efficacy in vivo and its potential as a combination therapy with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide involves the reaction of 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid with propylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through recrystallization to obtain N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide in its pure form.
Applications De Recherche Scientifique
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide induces apoptosis in cancer cells, which is a programmed cell death mechanism that prevents the spread of cancer cells to other parts of the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the development and progression of cancer.
Propriétés
IUPAC Name |
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-17-14(18)8-13-9-19-16-12(4)10(2)7-11(3)15(13)16/h7,9H,5-6,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORQYGQBMYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=COC2=C(C(=CC(=C12)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)


![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)


![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)